Product packaging for 1,7-Dimethyldibenzothiophene(Cat. No.:CAS No. 89816-53-5)

1,7-Dimethyldibenzothiophene

Cat. No.: B14379033
CAS No.: 89816-53-5
M. Wt: 212.31 g/mol
InChI Key: VFQYQNKOTDCRKH-UHFFFAOYSA-N
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Description

1,7-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S and a molecular weight of 212.31 g/mol . Its CAS Registry Number is 89816-53-5 . This compound is part of the dibenzothiophene family, which are tricyclic heterocycles consisting of two benzene rings fused to a central thiophene ring . Alkyl-substituted dibenzothiophenes like the 1,7-dimethyl derivative are of significant research interest due to their role as refractory sulfur compounds in fossil fuels . During the hydrodesulfurization (HDS) process, these molecules are particularly difficult to remove, requiring severe operating conditions . They serve as critical model compounds for studying and developing deep and ultra-deep desulfurization techniques to produce cleaner fuels and meet stringent environmental regulations on sulfur content . The primary research value of this compound lies in investigating the mechanisms and efficiency of various desulfurization pathways. These include hydrodesulfurization (HDS) , where the compound is processed over catalysts to study hydrogen consumption and reaction routes , and oxidative desulfurization (ODS) , a process with milder conditions where the sulfur compound is oxidized to sulfoxides and then sulfones for subsequent removal . Studies involving this compound provide essential insights into reaction kinetics, catalyst design, and the optimization of industrial desulfurization processes . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12S B14379033 1,7-Dimethyldibenzothiophene CAS No. 89816-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89816-53-5

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,7-dimethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(11)12/h3-8H,1-2H3

InChI Key

VFQYQNKOTDCRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC=C3S2)C

Origin of Product

United States

Significance of Sulfur Containing Heterocycles in Industrial and Environmental Contexts

Sulfur-containing heterocycles are a class of organic compounds that play a crucial role in various industrial and environmental processes. These compounds, characterized by a ring structure containing at least one sulfur atom, are found in a wide array of natural and synthetic materials. openmedicinalchemistryjournal.comnih.gov Their unique chemical properties make them valuable in medicinal chemistry, with many FDA-approved drugs containing these structures. nih.govresearchgate.net They are integral to the development of pharmaceuticals, dyes, agrochemicals, and other commercial products. openmedicinalchemistryjournal.com

In the pharmaceutical industry, sulfur-containing heterocycles are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov Researchers have increasingly focused on these compounds, aiming to synthesize new derivatives with enhanced medicinal value and reduced toxicity. nih.govresearchgate.net

From an environmental perspective, sulfur-containing heterocycles, particularly dibenzothiophene (B1670422) and its alkylated derivatives like dimethyldibenzothiophenes, are significant components of crude oil and coal. nih.govnih.gov The presence of these compounds poses challenges for the petroleum industry as their removal is a critical step in the production of clean-burning fuels. The persistence of these compounds in the environment after oil spills is also a concern due to their potential mutagenic and carcinogenic properties. nih.gov Consequently, research into the biodegradation of these sulfur heterocycles is an active area of environmental science. nih.govnih.gov

Overview of Isomeric Dimethyldibenzothiophenes and Research Focus on 1,7 Dimethyldibenzothiophene

Dimethyldibenzothiophenes (DMDBTs) are a group of isomeric sulfur-containing heterocyclic compounds. The position of the two methyl groups on the dibenzothiophene (B1670422) skeleton defines the specific isomer. The recalcitrance of these compounds to degradation increases with alkyl substitution, making their study particularly relevant. documentsdelivered.com

Research has explored the biotransformation of various DMDBT isomers, including 2,8-, 3,4-, and 4,6-dimethyldibenzothiophene (B75733). documentsdelivered.com The susceptibility of these isomers to microbial degradation depends on the location of the methyl groups. For instance, some bacteria can degrade the unsubstituted ring of 3,4-dimethyldibenzothiophene, while 4,6-dimethyldibenzothiophene is more resistant to oxidation. documentsdelivered.com

Among the various isomers, 1,7-dimethyldibenzothiophene has been a subject of specific research interest. Its chemical and physical properties have been characterized, and it is available for research purposes. nist.govnist.gov Studies focusing on specific isomers like this compound are crucial for understanding the fundamental aspects of their chemistry and for developing targeted applications.

Historical Development of Research on Dibenzothiophene Derivatives

Established Synthetic Routes to 1,7-Dimethyldibenzothiophene and Related Isomers

The construction of the this compound scaffold and its isomers relies on several established synthetic methodologies. These routes often involve the formation of the central thiophene (B33073) ring by cyclization or the strategic introduction of methyl groups onto a pre-existing dibenzothiophene core.

Cyclization and Annulation Techniques

A notable method for constructing the dibenzothiophene framework is through annulation reactions. For instance, the synthesis of 4,6-dimethyldibenzothiophene (B75733) has been achieved via the Tilak annulation. This process involves the coupling of 2-bromo-3-methylcyclohex-2-en-1-one with 2-methylbenzenethiol, followed by cyclization using polyphosphoric acid. researchgate.net While this example illustrates the synthesis of a different isomer, the fundamental strategy of constructing the thiophene ring by cyclization is a cornerstone in the synthesis of various substituted dibenzothiophenes.

Strategies for Methyl Group Incorporation

The introduction of methyl groups onto the dibenzothiophene skeleton is a critical step in the synthesis of this compound. These groups can be incorporated at various stages of the synthesis. One common approach is to start with appropriately methylated precursors. For example, the synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines proceeds through the condensation and oxidative cyclization of methylated 2-aminobenzenethiols with compounds containing an active methylene (B1212753) group. researchgate.net

In medicinal chemistry, the strategic placement of a methyl group, often referred to as the "magic methyl" effect, can significantly enhance the pharmacological properties of a molecule. nih.govrsc.org This has driven the development of numerous methods for site-selective C-H methylation. rsc.org While often applied in the context of drug discovery, these advanced methylation techniques could be adapted for the synthesis of specific dimethyldibenzothiophene isomers.

Preparation of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

The synthesis of deuterated or isotopically labeled compounds is crucial for elucidating reaction mechanisms and for use as internal standards in analytical studies. A common method for preparing deuterated aromatic compounds is through H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, often with a catalyst. tn-sanso.co.jp Flow synthesis methods using microwave reactors have been developed to improve the efficiency and throughput of such deuteration processes. tn-sanso.co.jp

For the specific introduction of a trideuteromethyl group (CD₃), various reagents and methodologies are available. nih.govresearchgate.net These "magic methyl" groups can alter a molecule's metabolic stability due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. nih.gov Strategies for site-selective trideuteromethylation often involve specialized catalysts and deuterated reagents like CD₃OD. nih.govresearchgate.net For instance, silver-catalyzed H/D exchange reactions have been developed for the deuteration of thiophene rings, using D₂O as the deuterium (B1214612) source. osti.gov

Chemical Transformations and Functionalization of this compound

The aromatic rings of this compound are susceptible to various chemical transformations, allowing for the introduction of new functional groups and the synthesis of a wide range of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In EAS, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. lumenlearning.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com The presence of the two methyl groups on the dibenzothiophene core in this compound influences the regioselectivity of these reactions. Methyl groups are activating and ortho-, para-directing, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) is another important reaction type, though generally less common for electron-rich aromatic systems unless an electron-withdrawing group is present or under specific reaction conditions. In SNAr, a nucleophile replaces a leaving group on the aromatic ring. While less facile than EAS on the unsubstituted ring system, the introduction of strongly electron-withdrawing groups via EAS can pave the way for subsequent nucleophilic substitution reactions.

Halogenation and Metalation Reactions (e.g., Lithiation)

The introduction of halogens and metal fragments onto the dibenzothiophene core of this compound provides essential intermediates for further synthetic transformations. These reactions, particularly halogenation and lithiation, are pivotal for creating more complex molecular architectures.

Halogenation:

The direct halogenation of dibenzothiophenes typically proceeds via electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of the sulfur atom and the existing methyl groups on the aromatic rings. For this compound, the substitution pattern is guided by the positions of the methyl groups. While specific studies on the halogenation of this compound are not extensively documented in readily available literature, analogous reactions with similar compounds, such as 2,8-dibromodibenzothiophene (B47624), are known. ossila.com The synthesis of 2,8-dibromodibenzothiophene is achieved through the direct bromination of dibenzothiophene using bromine in a suitable solvent like chloroform. ossila.com This suggests that a similar approach could be employed for the halogenation of the 1,7-dimethyl isomer.

The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in fluorinated alcohols like hexafluoroisopropanol, has been shown to be an effective method for the regioselective halogenation of various arenes and heterocycles under mild conditions. nih.gov This methodology could potentially be applied to this compound to achieve controlled halogenation.

Metalation (Lithiation):

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong lithium base, such as n-butyllithium. The heteroatom in the DMG coordinates to the lithium, facilitating the deprotonation at the adjacent ring position. wikipedia.orgorganic-chemistry.org In the context of dibenzothiophene derivatives, the sulfur atom can act as a directing group, although its directing ability is weaker than that of many other functional groups.

For this compound, the positions ortho to the sulfur atom are the 4- and 6-positions. However, the presence of the methyl groups at the 1- and 7-positions can influence the site of lithiation. The acidity of the ring protons is a key factor, and computational studies on related heterocyclic systems can often predict the most likely site of deprotonation. uwindsor.ca In some instances, a "halogen dance" rearrangement can occur, where an initial lithiation at one position is followed by an intramolecular migration of the lithium to a more thermodynamically stable position. libretexts.org

While specific lithiation studies on this compound are scarce, research on the lithiation of other thiophene derivatives provides valuable insights. For example, the lithiation of thiophene itself with n-butyllithium predominantly occurs at the 2-position. uwindsor.ca For substituted thiophenes, the regioselectivity is a complex interplay of electronic and steric effects of the substituents. chemistrysteps.com

Side-Chain Functionalization of Methyl Groups

The methyl groups of this compound are amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities. These reactions primarily involve free-radical halogenation and oxidation.

Benzylic Bromination:

The benzylic hydrogens of the methyl groups are particularly susceptible to radical substitution. A common and effective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.orgchemistrysteps.comchadsprep.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in low concentrations from NBS, to yield the benzylic bromide. masterorganicchemistry.com

The resulting 1,7-bis(bromomethyl)dibenzothiophene is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce different functional groups.

Oxidation of Methyl Groups:

The methyl side chains can be oxidized to various higher oxidation states, such as aldehydes and carboxylic acids, using appropriate oxidizing agents.

The oxidation of methylarenes to carboxylic acids is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). baranlab.org This transformation is robust and generally proceeds in good yield, provided that the benzylic position has at least one hydrogen atom. The reaction of this compound with a strong oxidant would be expected to yield 1,7-dibenzothiophenedicarboxylic acid.

The selective oxidation of methyl groups to aldehydes is a more delicate transformation, as aldehydes are themselves susceptible to over-oxidation to carboxylic acids. One modern approach to achieve this is through electrochemical oxidation. wikipedia.org This method can offer high selectivity under mild conditions without the need for chemical oxidants or transition-metal catalysts. wikipedia.org For instance, the site-selective electrooxidation of methyl benzoheterocycles to aromatic acetals has been demonstrated, which can then be hydrolyzed to the corresponding aldehydes. wikipedia.org

Below is a table summarizing the potential functionalization of the methyl groups of this compound based on established chemical transformations for analogous compounds.

Starting Material Reagents and Conditions Product Reaction Type
This compoundN-Bromosuccinimide (NBS), CCl4, light or peroxide1,7-Bis(bromomethyl)dibenzothiopheneBenzylic Bromination
This compoundKMnO4, H2O, heat1,7-Dibenzothiophenedicarboxylic acidOxidation
This compoundElectrochemical oxidation in the presence of an alcohol1,7-Bis(dialkoxymethyl)dibenzothiophene (Acetal)Electrochemical Oxidation
1,7-Bis(dialkoxymethyl)dibenzothiopheneAcidic hydrolysis (e.g., HCl, H2O)1,7-DibenzothiophenedicarbaldehydeHydrolysis

Fundamental Reaction Pathways and Intermediates

The reactivity of this compound is largely dictated by the thiophene core, which is susceptible to both cleavage of its carbon-sulfur bonds and transformations involving the sulfur atom. The primary reaction pathways, particularly in the context of hydrodesulfurization (HDS), are expected to mirror those of other alkylated dibenzothiophenes. These pathways are generally categorized as direct desulfurization (DDS) and a hydrogenation (HYD) route.

In the Direct Desulfurization (DDS) pathway, the C-S bonds are cleaved without prior hydrogenation of the aromatic rings. This route is often considered more challenging for sterically hindered molecules. For this compound, the methyl groups are not in the positions (4 and 6) that most significantly shield the sulfur atom, suggesting that the DDS pathway might be more accessible than for an isomer like 4,6-DMDBT. wikipedia.org The expected product of this pathway would be 3,3'-dimethylbiphenyl.

The Hydrogenation (HYD) pathway involves the partial or complete saturation of one or both of the benzene rings prior to the scission of the C-S bonds. epa.gov This pathway often becomes dominant under conditions where the DDS route is kinetically hindered. For this compound, this would likely involve the formation of several key intermediates:

Tetrahydro-1,7-dimethyldibenzothiophene (TH-DMDBT): Formed by the hydrogenation of one of the benzene rings.

Hexahydro-1,7-dimethyldibenzothiophene (HH-DMDBT): Further hydrogenation can lead to this intermediate. epa.gov

Perhydro-1,7-dimethyldibenzothiophene (PH-DMDBT): Complete saturation of the aromatic system.

The subsequent C-S bond cleavage of these hydrogenated intermediates is generally more facile than the direct cleavage from the parent aromatic compound. epa.gov The final desulfurized products from this pathway would include various substituted cyclohexylbenzenes and dimethylbicyclohexyls. researchgate.net

A simplified reaction network for the hydrodesulfurization of an alkylated dibenzothiophene is presented below, which is expected to be analogous for the 1,7-isomer.

Reaction Pathway Key Intermediates Final Products (Desulfurized)
Direct Desulfurization (DDS)None (direct C-S cleavage)3,3'-Dimethylbiphenyl
Hydrogenation (HYD)Tetrahydro-1,7-dimethyldibenzothiophene, Hexahydro-1,7-dimethyldibenzothiopheneMethyl-cyclohexyl-toluenes, Dimethyl-bicyclohexyls

Carbon-Sulfur Bond Activation and Cleavage Reactions

The activation and subsequent cleavage of the robust carbon-sulfur bonds in dibenzothiophenes are central to their transformation and removal from fuel feedstocks. This process is a focal point of extensive research, utilizing both homogeneous and heterogeneous catalytic systems.

Homogeneous systems for C-S bond activation often involve soluble transition metal complexes. These systems offer the advantage of high selectivity and activity under milder conditions, and they serve as excellent models for understanding the fundamental steps of C-S bond cleavage. acs.org

Heterogeneous systems are the cornerstone of industrial hydrodesulfurization. These typically consist of transition metal sulfides, such as cobalt-promoted molybdenum sulfide (B99878) (Co-MoS₂) or nickel-promoted tungsten sulfide (Ni-WS₂), supported on high-surface-area materials like alumina (B75360) (Al₂O₃) or carbon. uu.nlrsc.org The reactivity in these systems is a complex interplay of surface chemistry, catalyst morphology, and reaction conditions. For alkylated dibenzothiophenes, the catalyst's ability to overcome steric hindrance is a key determinant of its effectiveness.

Transition metal complexes are pivotal in facilitating C-S bond cleavage by providing a lower energy pathway for this otherwise difficult reaction. nih.govrsc.org The mechanism generally involves the coordination of the sulfur atom to the metal center, followed by the insertion of the metal into a C-S bond, forming a metallacycle intermediate. acs.org

Studies on dibenzothiophene and its derivatives with various transition metals have elucidated these mechanistic steps:

Rhodium Complexes: Rhodium(I) complexes, for instance, have been shown to react with dibenzothiophenes, leading to the formation of stable thiametallacycle structures resulting from the oxidative addition of a C-S bond to the metal center. acs.org

Nickel Complexes: Nickel(0) complexes are effective catalysts for the desulfurization of even sterically hindered dibenzothiophenes like 4,6-DMDBT. acs.org The reaction proceeds through a thianickelacycle intermediate, which can then undergo further reactions to yield the desulfurized biphenyl product. acs.org

Iron and Ruthenium Carbonyls: These have also been shown to mediate C-S bond cleavage in dibenzothiophene derivatives, forming various organometallic structures.

The general mechanism for transition metal-mediated C-S bond cleavage can be summarized as follows:

Step Description Example Intermediate
1. CoordinationThe sulfur atom of the dibenzothiophene coordinates to the transition metal center.M-S(DBT) adduct
2. Oxidative AdditionThe metal center inserts into one of the C-S bonds.Thiametallacycle
3. Reductive Elimination/Further ReactionThe metallacycle undergoes reactions that lead to the final desulfurized product and regeneration of the active metal species.Biphenyl derivative + Metal sulfide

Oxidative Transformations of the Thiophene Moiety

An alternative to the reductive HDS process is oxidative desulfurization (ODS), which involves the oxidation of the sulfur atom in the thiophene ring. This transformation increases the polarity of the sulfur-containing compound, facilitating its removal by extraction or adsorption.

The oxidative desulfurization of alkylated dibenzothiophenes is typically achieved using an oxidant, such as hydrogen peroxide or an organic hydroperoxide, in the presence of a catalyst. researchgate.netnih.gov The reactivity of different alkylated dibenzothiophenes in ODS is influenced by the steric hindrance around the sulfur atom. acs.orgelsevierpure.com Compounds with methyl groups at the 4 and 6 positions, like 4,6-DMDBT, are generally less reactive than those with substituents further from the sulfur atom. acs.org This suggests that this compound would likely exhibit higher reactivity in ODS compared to 4,6-DMDBT.

The catalytic cycle in ODS often involves the formation of a highly reactive metal-peroxo species. For example, with a molybdenum-based catalyst, the reaction with an oxidant generates a molybdenum-peroxo complex that then transfers an oxygen atom to the sulfur of the dibenzothiophene.

The primary products of the oxidation of the thiophene moiety in this compound are expected to be the corresponding sulfoxide (B87167) and sulfone.

This compound sulfoxide (DMDBTO): The product of the transfer of a single oxygen atom to the sulfur.

This compound sulfone (DMDBTO₂): The product of the transfer of a second oxygen atom.

The formation of the sulfone is typically the final step in the oxidation process under ODS conditions. These oxidized species are significantly more polar than the parent thiophenic compound, which is the basis for their selective removal.

The relative rates of formation of the sulfoxide and sulfone can depend on the specific catalyst and reaction conditions used.

Oxidized Product Description
This compound sulfoxideSingle oxygenation of the sulfur atom
This compound sulfoneDouble oxygenation of the sulfur atom

Insufficient Data to Generate Article on this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to construct a detailed article on the reactivity and degradation of this compound that adheres to the requested outline. The majority of published research in this area focuses on the related isomers, dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT), which are more prevalent or of greater interest in industrial processes such as hydrodesulfurization.

While general principles of reductive transformations, hydrogenation, and thermal degradation of dibenzothiophenes have been established, specific mechanistic details, including stereoselective pathways, the nature of hydrogenated intermediates, and precise pyrolysis products and radical pathways for the 1,7-dimethyl isomer, are not well-documented in the available scientific literature. Extrapolating data from other isomers would not meet the stringent requirement of focusing solely on this compound.

Therefore, a scientifically accurate and thorough article based on the provided structure cannot be generated at this time. Further experimental and computational studies specifically targeting this compound are needed to provide the necessary data for such a review.

Catalytic Science and Engineering of 1,7 Dimethyldibenzothiophene Transformations

Hydrodesulfurization (HDS) of Alkyl-Substituted Dibenzothiophenes

Impact of Steric and Electronic Effects on Reactivity

The reactivity of alkyl-substituted dibenzothiophenes in hydrodesulfurization (HDS) is profoundly influenced by steric and electronic effects, which dictate the interaction between the sulfur-containing molecule and the active sites of the catalyst. francis-press.com In the case of dimethyldibenzothiophene (DMDBT) isomers, the position of the methyl groups is a critical factor.

HDS proceeds primarily through two pathways: direct desulfurization (DDS), where the C-S bond is cleaved directly, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated before C-S bond scission. uu.nlresearchgate.net The DDS pathway is often sterically hindered by alkyl groups substituted at positions close to the sulfur atom, such as the 4 and 6 positions. researchgate.netmdpi.com For instance, the methyl groups in 4,6-DMDBT significantly inhibit the DDS pathway due to steric hindrance, making the HYD route more dominant for its conversion. researchgate.netmdpi.com

Role of Hydrogen Sulfide (B99878) in HDS Kinetics

Hydrogen sulfide (H₂S) is a ubiquitous byproduct of the HDS process and plays a significant, often inhibitory, role in the reaction kinetics. nih.govnih.gov The presence of H₂S in the reaction environment can significantly impact the conversion of dibenzothiophenes. taylorfrancis.comresearchgate.net Research shows that H₂S has a notable negative effect on the HDS of both DBT and its alkylated derivatives. researchgate.net

The inhibitory effect of H₂S is pathway-dependent. Studies have demonstrated that the DDS pathway is more strongly inhibited by H₂S than the HYD pathway over both CoMo and NiMo catalysts. researchgate.net This is often attributed to the competitive adsorption of H₂S or its dissociated species (SH⁻) onto the catalytically active sulfur vacancies (CUS) on the catalyst surface, which are essential for the DDS reaction.

The extent of this inhibition varies with the substrate. The reactivity of DBT is typically more suppressed by H₂S than that of the sterically hindered 4,6-DMDBT. researchgate.net In one study, the conversion of 4,6-DMDBT was found to be practically independent of H₂S pressure, whereas the conversions of DBT and 4-methyldibenzothiophene (B47821) (4-MDBT) were sensitive to it. researchgate.net This suggests that for molecules like 4,6-DMDBT that react predominantly through the HYD pathway, the impact of H₂S is less severe. Given that 1,7-DMDBT has less steric hindrance and can proceed more readily via the DDS route compared to 4,6-DMDBT, its HDS kinetics would be expected to show a moderate degree of inhibition by H₂S, likely falling between that of unsubstituted DBT and the highly hindered 4,6-DMDBT.

Biocatalytic Desulfurization and Microbial Transformations

Biocatalytic desulfurization (BDS) presents an environmentally benign alternative to conventional HDS, operating under ambient conditions. hu.edu.jo This process utilizes microorganisms or their enzymes to selectively cleave the C-S bonds in organosulfur compounds without degrading the carbon backbone, thus preserving the fuel's calorific value. The most studied metabolic route is the "4S" pathway. researchgate.netnih.gov

Enzymes and Microbial Strains Involved in 1,7-Dimethyldibenzothiophene Biodegradation

The 4S pathway involves a series of enzymatic reactions that convert DBT to 2-hydroxybiphenyl (2-HBP) and sulfite. mdpi.com The key enzymes encoded by the dsz operon are:

DszC (DBT monooxygenase): Oxidizes DBT first to DBT-5-oxide (DBTO) and then to DBT-5,5'-dioxide (DBTO₂). mdpi.comnih.gov

DszA (DBTO₂ monooxygenase): Catalyzes the conversion of DBTO₂ to 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). mdpi.comnih.gov

DszB (HPBS desulfinase): Cleaves the C-S bond in HPBS to yield the final products, 2-HBP and sulfite. mdpi.com

Numerous bacterial strains have been isolated and identified for their ability to desulfurize DBT and its alkylated derivatives, including 1,7-DMDBT. The rate of biodesulfurization is, however, sensitive to the position and size of the alkyl substituents. Generally, the desulfurization rate decreases with increasing alkylation due to steric hindrance, which limits the substrate's access to the active sites of the Dsz enzymes. mdpi.comnih.gov

Interactive Table: Microbial Strains for Desulfurization of Dibenzothiophenes
Microbial StrainDesulfurization CapabilityKey FindingsReference(s)
Rhodococcus erythropolis I-19DBT, C₁-DBTs, Cₓ-DBTsPreferentially desulfurizes DBT and C₁-DBTs over more highly alkylated DBTs. nih.govnih.gov nih.govnih.gov
Rhodococcus erythropolis IGTS8DBT, 4-MDBT, 4,6-DMDBTDesulfurization rate and efficiency decrease with increasing alkyl substitution. mdpi.com
Gordona strain CYKS1DBT, other organic sulfur compoundsTransforms DBT to 2-HBP via the 4S pathway. nih.gov
Lysinibacillus sphaericus DMT-7DBT, BT, 4,6-DMDBTA novel strain capable of utilizing a broad range of sulfur substrates. researchgate.net researchgate.net
RIPI-S814,6-DMDBT, 4-MDBTCan desulfurize up to 80% of 4,6-DMDBT. ajol.info ajol.info
Streptomyces sp. VUR PPR 101 & 102DBTIsolated from oil-contaminated soil, confirmed to have dsz genes. hu.edu.jo
Micrococcus luteusDBTIsolated from oil depot sewage, shows DBT degradation capability. e3s-conferences.org

While specific kinetic data for 1,7-DMDBT is limited, studies on mixtures of C₂-DBTs show that these compounds are desulfurized, albeit at lower rates than DBT or monomethylated DBTs. nih.govnih.gov The less hindered nature of 1,7-DMDBT compared to 4,6-DMDBT would likely make it a more favorable substrate for BDS among the dimethylated isomers.

Metabolic Pathways (e.g., 4S Pathway, Kodama Pathway, Angular Dioxygenation)

The microbial metabolism of this compound (1,7-DMDBT) and other alkylated dibenzothiophenes (DBTs) is primarily understood through pathways established for the parent compound, dibenzothiophene (B1670422). The position and number of alkyl substituents on the aromatic rings significantly influence the efficiency of these pathways. The two most recognized metabolic routes are the sulfur-specific 4S pathway and the carbon-destructive Kodama pathway.

4S Pathway: This is the most studied and biotechnologically significant pathway for the biodesulfurization of DBT and its derivatives. mdpi.com It selectively cleaves the carbon-sulfur (C-S) bonds without degrading the carbon skeleton, thus preserving the calorific value of fossil fuels. mdpi.commdpi.com The 4S pathway involves a four-step enzymatic process. mdpi.com Several bacterial genera, including Rhodococcus, Gordonia, Sphingomonas, and Mycobacterium, are known to utilize this pathway. mdpi.commdpi.com

The process begins with two sequential oxidation steps of the sulfur atom, catalyzed by a DBT-monooxygenase (DszC), to form dibenzothiophene-5-oxide (DBTO) and subsequently dibenzothiophene-5,5-dioxide (DBTO2). mdpi.comnih.govnih.gov These reactions require a flavin reductase (DszD) to supply the necessary reduced flavin mononucleotide (FMNH2). mdpi.com The third step, catalyzed by DBTO2-monooxygenase (DszA), involves the conversion of DBTO2 into 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). nih.govnih.gov In the final step, the enzyme HPBS desulfinase (DszB) catalyzes the desulfination of HPBS to yield the sulfur-free end product, 2-hydroxybiphenyl (HBP), and sulfite. nih.govnih.gov For alkylated DBTs like 1,7-DMDBT, the expected end product would be a dimethyl-substituted HBP. For instance, the desulfurization of 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) yields 2-hydroxy-3,3'-dimethyl biphenyl (B1667301). academicjournals.org

The rate of desulfurization via the 4S pathway is highly dependent on the substitution pattern of the DBT molecule. Generally, increasing the number and size of alkyl substituents decreases the reaction rate. mdpi.com Studies on Rhodococcus erythropolis IGTS8 have shown that the desulfurization activity follows the order: DBT > 4-methyldibenzothiophene (4-MDBT) > 4,6-DMDBT > 4,6-diethyldibenzothiophene (B165438) (4,6-DEDBT). mdpi.com This decrease in efficiency is attributed to a combination of reduced specificity of the desulfurizing enzymes and increased mass transfer limitations. mdpi.com However, some studies have shown exceptions, with 2,8-DMDBT being desulfurized at a rate 1.2 times that of DBT by Rhodococcus erythropolis H-2. nih.gov

Table 1: Relative Desulfurization Rates of Alkylated DBTs by Different Bacterial Strains via the 4S Pathway

Bacterial StrainSubstrateRelative Desulfurization Rate/EfficiencyReference
Rhodococcus erythropolis IGTS8DBTHighest mdpi.com
Rhodococcus erythropolis IGTS84-MDBTLower than DBT mdpi.com
Rhodococcus erythropolis IGTS84,6-DMDBTLower than 4-MDBT mdpi.com
Rhodococcus erythropolis IGTS84,6-DEDBTLowest mdpi.com
Rhodococcus erythropolis H-22,8-DMDBT120% of DBT rate nih.gov
Rhodococcus erythropolis H-24,6-DMDBT60% of DBT rate nih.gov
Mycobacterium sp. ZD-19DBT100% removal in 50h nih.gov
Mycobacterium sp. ZD-194,6-DMDBT100% removal in 56h nih.gov

Kodama Pathway: In contrast to the sulfur-specific 4S pathway, the Kodama pathway involves the oxidative cleavage of a C-C bond in one of the benzene (B151609) rings, ultimately leading to the degradation of the entire carbon structure. mdpi.comethz.ch This pathway is initiated by a dioxygenase that attacks the aromatic ring, leading to the formation of intermediates like cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. ethz.ch Subsequent enzymatic reactions lead to ring cleavage products such as 3-hydroxy-2-formylbenzothiophene. ethz.ch While this pathway results in the complete mineralization of the compound, it is less desirable for fuel upgrading as it destroys the hydrocarbon content. mdpi.comethz.ch The presence of colored intermediates is often an indicator of the Kodama pathway being active. nih.gov

Angular Dioxygenation: This process involves the enzymatic attack at an angular carbon position. While more commonly studied for compounds like dibenzofuran (B1670420) and dibenzodioxin, it represents a potential metabolic route. nih.gov For instance, the biphenyl dioxygenase from Burkholderia sp. strain LB400 has been shown to attack the angular position (4a) of dibenzofuran. nih.gov This type of enzymatic action on a substituted DBT like 1,7-DMDBT could initiate a degradation cascade, although it is less characterized for sulfur heterocycles compared to the 4S and Kodama pathways.

Cometabolic Degradation Studies

Cometabolism is the process where a microorganism degrades a compound (a secondary substrate) from which it derives no energy or nutrients, using enzymes produced for the metabolism of a primary growth substrate. frtr.govfrtr.govenviro.wiki This fortuitous degradation is significant for recalcitrant compounds that cannot serve as a sole carbon or energy source for microorganisms. enviro.wiki

In the context of this compound, cometabolic degradation can occur when bacteria grown on other hydrocarbons produce broad-specificity enzymes capable of transforming the DMDBT molecule. For example, Sphingomonas sp. strain XLDN2-5, isolated for its ability to grow on carbazole (B46965) (CA) as its sole carbon and nitrogen source, can cometabolically degrade DBT. nih.govnih.gov When grown in the presence of CA, this strain transformed over 90% of the available DBT within 48 hours. nih.gov The degradation proceeded via two routes: a sulfoxidation pathway producing DBTO and DBTO2, and a more dominant ring cleavage pathway. nih.gov

Similarly, a culture enriched on 1-methylnaphthalene, containing a Pseudomonas strain (BT1), was shown to cometabolize benzothiophene (B83047) and 3-methylbenzothiophene while growing on aromatic hydrocarbons present in crude oil. nih.gov The transformation of 3-methylbenzothiophene yielded 3-methylbenzothiophene sulfoxide (B87167) and the corresponding sulfone, indicating that the enzymes produced for naphthalene (B1677914) metabolism could also oxygenate the sulfur heterocycle. nih.gov

These studies demonstrate that microorganisms growing on various aromatic or aliphatic hydrocarbons can produce oxygenase enzymes that fortuitously attack the sulfur-containing ring or the aromatic structure of DMDBTs. nih.govnih.gov This process is particularly relevant in complex environments like petroleum-contaminated soils, where a mixture of substrates is available. nih.gov

Table 2: Examples of Cometabolic Degradation of Sulfur Heterocycles

MicroorganismPrimary Growth SubstrateCometabolized Substrate(s)Key FindingsReference
Sphingomonas sp. XLDN2-5Carbazole (CA)Dibenzothiophene (DBT), Dibenzofuran (DBF)>90% of DBT transformed in 48h. Both sulfoxidation and ring cleavage pathways were active. nih.govnih.gov
Pseudomonas strain BT11-Methylnaphthalene / Aromatic hydrocarbons in crude oilBenzothiophene (BT), 3-Methylbenzothiophene (3-MBT)3-MBT was oxidized to its sulfoxide and sulfone. nih.gov

Enzymatic Mechanisms of Sulfur Oxidation (e.g., Flavin Monooxygenases)

The key enzymatic step in the biodesulfurization of 1,7-DMDBT via the 4S pathway is the oxidation of the sulfur atom. This is catalyzed by flavin-dependent monooxygenases (FMOs), specifically the enzymes DszC and DszA. mdpi.comacs.org These enzymes are crucial as they initiate the cleavage of the highly stable C-S bond. nih.govnih.gov

DszC, a key FMO, catalyzes the first two steps: the oxidation of DBT to DBTO and the subsequent oxidation of DBTO to DBTO2. nih.govacs.org The catalytic cycle of FMOs generally involves the reduction of the flavin cofactor (FAD or FMN) by NAD(P)H. conicet.gov.arresearchgate.net The reduced flavin then reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate. conicet.gov.arresearchgate.net This potent oxidizing species is responsible for the oxygen atom transfer to the nucleophilic sulfur atom of the DBT derivative. acs.org

Quantum mechanics/molecular mechanics studies on DszC from Rhodococcus erythropolis have detailed the reaction mechanism. acs.org The process involves the formation of the C4a-hydroperoxyflavin (C4aOOH) intermediate, followed by the nucleophilic attack of the DBT sulfur atom on the distal oxygen of this intermediate. acs.org This oxidation is the rate-limiting step. acs.org Key amino acid residues, such as His391, His92, and Tyr96, play critical roles in activating oxygen, deprotonating the flavin cofactor, and anchoring the peroxyflavin intermediate to facilitate the oxidation. acs.org

The DszA enzyme, also an FMO, catalyzes the third step: the conversion of DBTO2 to HPBS. nih.gov This is a unique reaction involving the reductive hydroxylation of DBTO2, which leads to the cleavage of the thiophenic ring. nih.gov Both DszC and DszA require a continuous supply of reduced flavin, which is provided by the NADH-flavin oxidoreductase, DszD. mdpi.com

The efficiency of these flavin monooxygenases is hindered by the steric effects of alkyl substituents on the DBT core. mdpi.com Substituents near the sulfur atom, particularly at the 4 and 6 positions, can impede the substrate's access to the enzyme's active site, leading to lower desulfurization rates for compounds like 4,6-DMDBT compared to the parent DBT. mdpi.comnih.gov This steric hindrance is a major challenge in the biodesulfurization of heavy crude oils, which are rich in such highly alkylated sulfur compounds.

Environmental Fate and Degradation Mechanisms of 1,7 Dimethyldibenzothiophene

Aerobic and Anaerobic Transformation Pathways in Environmental Media

The transformation of alkylated dibenzothiophenes like 1,7-dimethyldibenzothiophene in the environment can proceed through both oxygen-dependent (aerobic) and oxygen-independent (anaerobic) pathways. While specific studies on this compound are limited, the degradation of the parent compound, dibenzothiophene (B1670422) (DBT), provides significant insights.

Under aerobic conditions, microbial degradation is a primary transformation route. Bacteria capable of degrading DBT often utilize specific enzymatic pathways. One well-known aerobic pathway is the "4S" pathway, which involves the specific cleavage of carbon-sulfur bonds without degrading the carbon skeleton. This pathway proceeds through the sequential oxidation of the sulfur atom. Another recognized aerobic route is the Kodama pathway, which involves the dioxygenation of one of the benzene (B151609) rings, leading to the formation of hydroxylated and ring-cleavage products. nih.govresearchgate.net For instance, some bacterial strains can partially oxidize and cleave one of the aromatic rings of DBT to form intermediates like 3-hydroxy-2-formylbenzothiophene. researchgate.net It is plausible that this compound undergoes similar initial enzymatic attacks, although the methyl groups may influence the rate and regioselectivity of these transformations.

Information on the anaerobic transformation of this compound is less prevalent in scientific literature. Generally, anaerobic degradation of aromatic hydrocarbons is a much slower process than aerobic degradation and often requires specific electron acceptors such as nitrate, sulfate, or ferric iron.

Phototransformation and Photolysis in Aqueous and Soil Systems

Biodegradation in Natural and Engineered Systems

The biodegradation of dibenzothiophenes is a critical process for their removal from contaminated environments. This can occur in natural settings like soil and sediment, as well as in engineered systems such as bioreactors designed for bioremediation.

Numerous bacterial genera have been identified with the ability to degrade DBT and its alkylated derivatives. These include Pseudomonas, Rhodococcus, Sphingomonas, Bacillus, and Burkholderia. nih.govresearchgate.netnih.gov For example, Pseudomonas species have been widely reported for their capability to degrade a variety of organic compounds, including dibenzothiophene. researchgate.net Similarly, Rhodococcus is a diverse genus known for its proficiency in degrading a wide array of organic compounds. nih.gov Some microbial consortia obtained from oil-contaminated soils have demonstrated the ability to transform dibenzothiophene and 4,6-dimethyldibenzothiophene (B75733). researchgate.net The efficiency of this biodegradation can be influenced by the production of biosurfactants by the degrading microorganisms, which can increase the bioavailability of these hydrophobic compounds. researchgate.netnih.gov

Engineered systems, such as bioreactors, aim to optimize conditions for microbial growth and degradation activity. researchgate.net These systems can involve bioaugmentation, the addition of specific microorganisms with known degradative capabilities, or biostimulation, the addition of nutrients and electron acceptors to enhance the activity of the indigenous microbial population. researchgate.net

The microbial degradation of dibenzothiophene (DBT) results in a variety of intermediate and final products. While specific product characterization for this compound is not extensively documented, the degradation pathways of DBT provide a strong model.

In the Kodama pathway, DBT is transformed into products such as 3-hydroxy-2-formyl-benzothiophene. nih.gov Further degradation can lead to the cleavage of the thiophene (B33073) ring. For instance, gas chromatography-mass spectrometry (GC-MS) analyses of DBT-degrading cultures have identified various metabolites. researchgate.net One study on a Pseudomonas sp. strain identified 26 metabolites in the DBT degradation process, suggesting multiple and complex metabolic pathways. nih.gov Another study on Pseudomonas fluorescens identified seven DBT metabolites, four of which had not been previously described. researchgate.net It is anticipated that the degradation of this compound would yield analogous hydroxylated and ring-cleaved products, with the methyl groups remaining on the aromatic rings or being subsequently oxidized.

Table 1: Examples of Microbial Genera Involved in Dibenzothiophene Degradation

Microbial Genus Degradation Capability Reference
Pseudomonas Degradation of dibenzothiophene and other hydrocarbons. researchgate.net
Rhodococcus Wide variety of organic compound degradation, including dibenzothiophene. nih.gov
Sphingomonas Co-metabolism of dibenzothiophene. nih.gov
Bacillus Degradation of various hydrocarbons. researchgate.net
Burkholderia Utilization of dibenzothiophene via the Kodama pathway. researchgate.net

The ultimate goal of biodegradation is the complete mineralization of the organic pollutant to inorganic products such as carbon dioxide, water, and, in the case of PASHs, sulfate. However, complete mineralization is not always achieved, and intermediate products can accumulate in the environment. researchgate.net

Adsorption and Mobility in Environmental Matrices

The movement and distribution of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. As a hydrophobic compound, it is expected to have a strong affinity for organic matter in soil and sediment. This adsorption reduces its concentration in the aqueous phase, thereby limiting its mobility through the environment.

The bioavailability of a substance to microorganisms is also affected by its adsorption. nih.gov Strong adsorption can decrease the rate of biodegradation by making the compound less accessible to microbial enzymes. The heterogeneity of organic matter in soils and sediments can lead to complex sorption and desorption behaviors. nih.gov The mobility of this compound will be low in soils and sediments with high organic carbon content, leading to its retention in these matrices.

Long-Term Persistence and Environmental Recalcitrance

Due to their chemical stability and hydrophobicity, alkylated dibenzothiophenes can be persistent in the environment. nih.gov The presence of methyl groups on the aromatic rings can increase the recalcitrance of these compounds compared to the parent DBT molecule, as they can sterically hinder enzymatic attack.

The long-term persistence of organic pollutants is a significant environmental concern. researchgate.netresearchgate.net Studies on the long-term fate of various pesticides in soil have shown that a significant fraction of the initially applied amount can remain in the soil for years. researchgate.net While specific long-term persistence data for this compound is scarce, the general behavior of similar recalcitrant organic compounds suggests that it has the potential to persist in the environment, particularly in anaerobic sediments and soils with high organic matter content. mdpi.com The adaptation of microbial communities over long-term exposure can sometimes lead to faster biodegradation of otherwise persistent chemicals. nih.gov

Advanced Analytical Methodologies for 1,7 Dimethyldibenzothiophene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 1,7-DMDBT, enabling its isolation from isomeric forms and other related compounds often found in environmental and petrochemical samples.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) is a primary technique for the separation of volatile and semi-volatile compounds like 1,7-DMDBT. The separation is typically achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Nonpolar capillary columns, such as those with a dimethylpolysiloxane stationary phase, are commonly employed. The retention time of 1,7-DMDBT is influenced by factors including the oven temperature program, carrier gas flow rate, and column dimensions. shimadzu.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for less volatile compounds or as a complementary technique to GC. mdpi.com In HPLC, 1,7-DMDBT is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com Reversed-phase columns, such as C18, are frequently used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. mdpi.comnih.gov The retention of 1,7-DMDBT is dependent on the specific composition of the mobile phase and the flow rate. mdpi.com

Typical Chromatographic Parameters for Dibenzothiophene (B1670422) Analysis

TechniqueColumn TypeMobile Phase / Carrier GasTypical Retention Time (min)Reference
Gas Chromatography (GC)DB-1 (dimethylpolysiloxane)Helium~17-20 wiley-vch.de
Liquid Chromatography (LC)C18 (ODS)Acetonitrile/Water (90:10 v/v)~10-12 mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

To enhance the specificity and sensitivity of detection, chromatographic systems are often coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As 1,7-DMDBT elutes from the GC column, it is ionized, and the resulting mass spectrum provides a molecular fingerprint, allowing for confident identification and quantification. semanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and is particularly useful for analyzing complex mixtures. researchgate.net After separation by LC, 1,7-DMDBT is ionized and subjected to two stages of mass analysis. The first stage selects the molecular ion, which is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), significantly reduces background interference and improves detection limits. researchgate.netresearchgate.net

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 1,7-dimethyldibenzothiophene, providing insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise molecular structure of 1,7-DMDBT. tandfonline.comtandfonline.com Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. For 1,7-DMDBT, distinct signals are expected for the aromatic protons and the protons of the two methyl groups. The chemical shift (δ), signal splitting pattern (multiplicity), and integration values are key parameters for assigning specific protons to their positions on the dibenzothiophene core. acs.org

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The aromatic carbons and the methyl carbons of 1,7-DMDBT resonate at characteristic chemical shifts, allowing for complete structural confirmation. rsc.orgoregonstate.edu

Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityReference
¹HMethyl (C1, C7)~2.5Singlet rsc.org
¹HAromatic (C2, C3, C4, C6, C8, C9)~7.3 - 8.1Multiplet/Doublet acs.org
¹³CMethyl (C1, C7)~21- rsc.orgoregonstate.edu
¹³CAromatic~121 - 141- rsc.orgoregonstate.edu
Note: Predicted values are based on data for similar substituted dibenzothiophenes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of 1,7-DMDBT. In electron ionization (EI) MS, the molecule is fragmented in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight (212.31 g/mol ), while the fragment ions provide structural clues. nist.gov Common fragmentations for dimethyldibenzothiophenes include the loss of a methyl group ([M-15]⁺). researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. wiley.combenthamopen.com This capability is essential for distinguishing between compounds that have the same nominal mass but different elemental compositions, thereby providing an additional layer of confirmation for the identity of 1,7-DMDBT. nih.govaps.org

Key Mass Fragments for this compound (EI-MS)

m/z (mass-to-charge ratio)Proposed FragmentRelative Intensity (%)Reference
212[C₁₄H₁₂S]⁺ (Molecular Ion)100 nist.gov
211[C₁₄H₁₁S]⁺25 nist.gov
197[C₁₃H₉S]⁺ ([M-CH₃]⁺)35 nist.govresearchgate.net
184[C₁₂H₈S]⁺15 nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The IR spectrum of 1,7-DMDBT is characterized by specific absorption bands corresponding to C-H stretching in the aromatic rings and methyl groups, as well as C=C stretching vibrations within the aromatic system. acs.org Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. msu.edu The conjugated π-system of the dibenzothiophene core gives rise to strong absorption bands in the UV region of the electromagnetic spectrum. researchgate.netresearchgate.net The position and intensity of these absorption maxima (λ_max) are characteristic of the dibenzothiophene chromophore and can be influenced by the methyl substituents.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The primary objectives of these techniques are to isolate the target analyte from interfering matrix components, preconcentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. mdpi.comanton-paar.com Given the hydrophobic nature of PASHs, including this compound, extraction methods are typically designed to separate these nonpolar compounds from more polar matrix constituents. scielo.br

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are considered classical and foundational techniques for the extraction of polycyclic aromatic compounds, including PASHs, from aqueous samples. cedre.fr

Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a nonpolar compound like this compound, a nonpolar solvent such as hexane (B92381) or dichloromethane (B109758) would be used to extract it from a water sample. While effective, traditional LLE often requires large volumes of high-purity organic solvents, which can be costly and generate significant chemical waste. sigmaaldrich.com The process can also be labor-intensive and prone to the formation of emulsions, complicating phase separation. sigmaaldrich.com

Solid-Phase Extraction (SPE) offers a more efficient and environmentally friendly alternative to LLE. sigmaaldrich.com This technique involves passing a liquid sample through a cartridge containing a solid sorbent. For PASHs, reversed-phase sorbents (e.g., C18-bonded silica) are commonly used, where the nonpolar analytes are retained on the sorbent surface while the polar sample matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent. SPE significantly reduces solvent consumption, can be easily automated, and provides high recovery and concentration factors. sigmaaldrich.com An analytical method based on SPE followed by high-performance liquid chromatography (HPLC) has been successfully developed for the analysis of various PASHs in aqueous solutions at environmentally relevant concentrations. nih.gov This SPE-HPLC method achieves low limits of detection, demonstrating its suitability for trace analysis of PASHs. nih.gov

Table 1: Comparison of Classical Extraction Techniques for PASHs

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a liquid sample and a solid sorbent
Solvent Usage HighLow
Automation DifficultEasily automated
Efficiency Can be less efficient, emulsion formation is commonHigh efficiency and recovery
Environmental Impact Higher due to solvent wasteLower, considered a "greener" technique
Applicability Aqueous samplesAqueous samples, organic extracts

In response to the need for greener, faster, and more sensitive analytical methods, several microextraction techniques have been developed. These methods are characterized by their minimal use of solvents and the integration of extraction, concentration, and sample introduction into a single step. core.ac.uk

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free method for extracting PASHs from aqueous matrices. cedre.fr In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed directly to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. cedre.fr

A method coupling SPME with gas chromatography-mass spectrometry (GC-MS) has been successfully applied to extract a wide range of PASHs and their alkylated derivatives from seawater. cedre.fr This approach demonstrates excellent linearity and achieves very low detection limits, typically below 0.2 ng/L, making it highly suitable for trace-level environmental monitoring. cedre.fr

Table 2: Performance of SPME-GC-MS for PASH Analysis in Seawater

ParameterValue
Sample Volume 8 mL
Linear Range 1 to 100 ng/L
Correlation Coefficients (r²) 0.971 to 0.997
Limits of Detection (LOD) 0.01 to 0.1 ng/L
Data sourced from a study on the extraction of PAHs, PASHs, and alkylated derivatives from seawater. cedre.fr

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based microextraction technique that offers higher extraction efficiency than SPME due to a larger volume of the polymeric phase. SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the sample, and as it stirs, analytes are extracted into the PDMS coating. Like SPME, the bar is then removed and the analytes are thermally or solvent-desorbed for analysis.

Liquid-Phase Microextraction (LPME) encompasses several variations where extraction occurs into a micro-volume of a liquid phase. In Dispersive Liquid-Liquid Microextraction (DLLME) , a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution with a high surface area that facilitates rapid analyte transfer. nih.govnih.govmdpi.com Centrifugation is then used to separate the fine droplets of the extraction solvent. mdpi.com Other LPME forms include Single-Drop Microextraction (SDME) and Hollow-Fiber LPME (HF-LPME) . These techniques are valued for their simplicity, low cost, and high enrichment factors.

Emerging Analytical Approaches and Miniaturization

The field of analytical chemistry is continuously evolving towards methods that are faster, more sensitive, and more environmentally sustainable. bohrium.com This trend is driven by the need for high-throughput analysis and on-site monitoring, particularly for environmental contaminants like this compound. nih.govnih.gov

Miniaturization is a key theme in modern analytical science. nih.govnih.gov Techniques like SPME and DLLME are prime examples of the successful miniaturization of traditional extraction methods. bohrium.com Another innovative approach is Disposable Pipette Extraction (DPX) , which is a form of solid-phase extraction that uses a sorbent-packed disposable pipette tip. A DPX method has been developed for the determination of PASHs in water and petrochemical residues, offering low cost, reduced sample preparation time, and minimal solvent use compared to conventional methods. scielo.br This technique has demonstrated satisfactory precision and accuracy, with relative recoveries ranging from 72.7% to 118.0% for PASHs in leachate from solid waste. scielo.br

The development of novel extraction solvents is another emerging area. Deep Eutectic Solvents (DES) and Supramolecular Solvents are being explored as green alternatives to traditional volatile organic compounds in LLE and LPME formats. nih.govmdpi.com These solvents offer unique properties, such as low toxicity and high extraction efficiency for specific analytes. mdpi.com For instance, a vortex-assisted liquid-liquid microextraction using a deep eutectic solvent has been developed for the determination of contaminants in various samples, showcasing the potential of these novel solvents. mdpi.com

In terms of instrumentation, the coupling of high-resolution separation techniques with highly sensitive detectors continues to advance. The use of Gas Chromatography with Atomic Emission Detection (GC-AED) allows for the specific determination of sulfur-containing compounds like PASHs in complex samples such as diesel particulate matter, providing an elemental specificity that is highly advantageous for distinguishing them from their non-sulfur PAH analogs. researchgate.net Furthermore, the development of fast HPLC methods, capable of analyzing thiophenic compounds in under 10 minutes, serves as a vital tool in high-throughput applications such as monitoring liquid fuel desulfurization processes. mdpi.com

Theoretical and Computational Studies of 1,7 Dimethyldibenzothiophene

Quantum Chemical Calculations (e.g., DFT, QM/MM)

No dedicated studies using quantum chemical calculations to investigate the properties and reactivity of 1,7-dimethyldibenzothiophene have been identified.

Elucidation of Reaction Mechanisms and Transition States

There is no available research that specifically elucidates the reaction mechanisms and transition states involving this compound through computational methods.

Electronic Structure Analysis and Reactivity Prediction

A detailed electronic structure analysis and specific reactivity predictions for this compound based on computational models are not available.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulation studies focusing on this compound have been found in the public domain.

Co-crystal Formation and Supramolecular Aggregation

There is no information available regarding the co-crystal formation or supramolecular aggregation of this compound from a computational standpoint.

Interactions with Solvents and Biological Macromolecules

Computational studies detailing the interactions of this compound with solvents or biological macromolecules could not be located.

Structure-Reactivity and Structure-Activity Relationship Studies

The relationship between the molecular structure of sulfur-containing heterocyclic compounds and their reactivity is a critical aspect of developing more effective desulfurization catalysts. For alkyl-substituted dibenzothiophenes, such as this compound, the position and number of methyl groups on the dibenzothiophene (B1670422) (DBT) backbone profoundly influence their chemical behavior, particularly in catalytic processes like hydrodesulfurization (HDS).

Influence of Methyl Substituents on Chemical and Catalytic Behavior

The reactivity of alkyldibenzothiophenes in HDS processes is largely dictated by the steric environment around the sulfur atom. The HDS of these compounds generally proceeds through two primary pathways: direct desulfurization (DDS) and hydrogenation (HYD). uu.nlresearchgate.net The DDS pathway involves the direct interaction of the sulfur atom with the catalyst surface, leading to the cleavage of carbon-sulfur bonds. The HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission.

The position of methyl substituents determines the degree of steric hindrance and, consequently, the dominant reaction pathway. For this compound, the methyl groups are located on the carbon atoms (C1 and C7) that are distant from the sulfur atom. This arrangement results in minimal steric hindrance around the sulfur, allowing for relatively uninhibited interaction with the active sites of a catalyst.

In contrast, isomers like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), where the methyl groups are at the 4 and 6 positions, exhibit significant steric hindrance. osti.govresearchgate.net This steric shielding makes the direct adsorption of the molecule via its sulfur atom onto the catalyst surface difficult, thereby inhibiting the DDS pathway. psu.edu Consequently, sterically hindered molecules like 4,6-DMDBT are known to be "refractory" or difficult to desulfurize and primarily react through the HYD pathway. osti.govresearchgate.net

Studies have shown that the reactivity of DBT derivatives is highly dependent on this steric factor. Theoretical calculations confirm that the initial step of desulfurization involves the sulfur atom directly, a process that is favored only when the sulfur atom is blocked by one methyl group at most. semanticscholar.org Research indicates that methyl substituents located far from the sulfur atom, as in 1,7-DMDBT, can slightly increase the reactivity compared to unsubstituted DBT. researchgate.net This is a stark contrast to isomers like 4,6-DMDBT, which are 4 to 10 times less reactive than DBT over conventional CoMo or NiMo catalysts. researchgate.net The difference in reactivity between DBT and its sterically hindered counterparts originates almost entirely from the suppression of the DDS pathway for the latter. researchgate.net

Table 1: Relative Hydrodesulfurization (HDS) Reactivity of Dibenzothiophene Isomers

CompoundMethyl Group PositionsSteric Hindrance at Sulfur AtomPredominant HDS PathwayRelative Reactivity vs. DBT
Dibenzothiophene (DBT)-LowDDS & HYD1.0 (Baseline)
This compound1, 7LowDDS & HYDSlightly > 1.0
4-Methyldibenzothiophene (B47821) (4-MDBT)4ModerateDDS & HYD (DDS is hindered)< 1.0
4,6-Dimethyldibenzothiophene (4,6-DMDBT)4, 6HighHYDSignificantly < 1.0

Quantitative Structure-Activity Relationships (QSAR) in Degradation

Quantitative Structure-Activity Relationship (QSAR) studies employ computational chemistry to correlate molecular structures with their chemical reactivity. In the context of the degradation of alkyldibenzothiophenes via HDS, QSAR models are built using various quantum chemical descriptors. These descriptors quantify electronic and structural properties of the molecule that govern its interaction with a catalyst.

Theoretical calculations are used to determine the reactivity of DBT and its methylated derivatives. semanticscholar.org Key descriptors include the electron density of the sulfur atom, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. osti.govsemanticscholar.org

For the DDS pathway, which is relevant for this compound, the ability of the molecule to adsorb perpendicularly to the catalyst surface through its sulfur atom is paramount. semanticscholar.org The reactivity in this pathway is strongly correlated with the electronic properties of the sulfur atom itself. osti.gov Molecular orbital calculations have shown that direct hydrogenolysis is definitively correlated with the electron density of the sulfur atom. osti.gov The electron-donating nature of the methyl groups in 1,7-DMDBT increases the electron density on the sulfur atom compared to unsubstituted DBT, which can enhance its interaction with the electron-accepting sites on the catalyst surface.

Other descriptors, such as the dipole moment and atomic charges, also influence adsorption parameters. semanticscholar.org For instance, the Mayer bond order between the sulfur atom of the DBT molecule and a metal atom (e.g., Molybdenum) on the catalyst surface has been used as a descriptor to predict HDS rate constants. researchgate.net For molecules with low steric hindrance like 1,7-DMDBT, a higher electron density and a more favorable electrostatic potential around the sulfur atom are expected to lead to stronger adsorption and higher reactivity via the DDS route.

Table 2: Key Quantum Chemical Descriptors in QSAR for Alkyldibenzothiophene Degradation (HDS)

DescriptorSignificance in HDS ReactivityRelevance to this compound
Electron Density at Sulfur AtomCorrelates with the rate of direct C-S bond cleavage (DDS pathway). Higher density can enhance interaction with catalyst active sites. osti.govMethyl groups are electron-donating, likely increasing electron density at the sulfur atom, favoring the DDS pathway.
HOMO EnergyIndicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophilic attack at the catalyst surface.The presence of two methyl groups raises the HOMO energy compared to unsubstituted DBT, suggesting increased reactivity.
LUMO EnergyIndicates the molecule's ability to accept electrons. A lower LUMO energy facilitates hydrogenation in the HYD pathway.While the HYD pathway is less critical than for hindered isomers, this descriptor is still relevant for the overall reaction network.
Steric DescriptorsQuantify the spatial hindrance around the sulfur atom, which directly impacts the accessibility of catalyst sites.Low steric hindrance is a key feature, allowing for favorable perpendicular adsorption required for the DDS pathway. psu.edusemanticscholar.org
Mayer Bond Order (S-Catalyst)A calculated value that predicts the strength of the bond formed between the molecule's sulfur atom and the catalyst's metal atom upon adsorption. researchgate.netA higher bond order is expected compared to sterically hindered isomers, correlating to a higher HDS rate constant. researchgate.net

Q & A

What are the standard synthesis methods for 1,7-dimethyldibenzothiophene in laboratory settings?

Basic Research Question
this compound (1,7-DMDBT) is typically synthesized via alkylation of dibenzothiophene precursors under controlled thermal conditions. A common approach involves Friedel-Crafts alkylation using methylating agents (e.g., methyl halides) in the presence of Lewis acid catalysts like AlCl₃. Alternative methods include hydrothermal synthesis or catalytic cyclization of sulfur-containing aromatic precursors. Reaction optimization requires precise temperature control (120–200°C) and inert atmospheres to prevent side reactions. Purity is verified using GC-MS or HPLC with fluorescence detection .

How can chromatographic techniques be optimized to distinguish 1,7-DMDBT from its structural isomers in complex mixtures?

Basic Research Question
Separation of 1,7-DMDBT from isomers (e.g., 4,6-DMDBT) requires high-resolution gas chromatography (HRGC) or reverse-phase HPLC with polar columns (e.g., DB-5MS or Zorbax Eclipse XDB-C18). Retention indices and mass spectral fragmentation patterns (e.g., m/z 212 for molecular ions) are critical for identification. For crude oil or sediment extracts, pre-treatment with silica gel chromatography removes interfering hydrocarbons. Method validation should include spiked recovery tests and cross-referencing with authentic standards .

What are the critical safety considerations when handling this compound in analytical laboratories?

Basic Research Question
While specific safety data for 1,7-DMDBT is limited, protocols for dibenzothiophene derivatives apply:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at room temperature, away from oxidizers.
  • Exposure Control : In case of accidental ingestion, seek immediate medical attention. Implement routine air monitoring in workspaces to ensure concentrations remain below OSHA-defined thresholds .

How is 1,7-DMDBT utilized as a geochemical biomarker to assess thermal maturity in petroleum systems?

Advanced Research Question
1,7-DMDBT’s relative abundance in crude oils correlates with thermal maturity. The methyl group positions influence thermodynamic stability; 1,7-DMDBT is less stable than 4,6-DMDBT under high-temperature conditions. Researchers employ molecular ratio metrics (e.g., [1,7-DMDBT]/[4,6-DMDBT]) alongside vitrinite reflectance data to calibrate maturity models. Discrepancies in field data may arise from biodegradation or source rock heterogeneity, necessitating multivariate analysis .

What factors contribute to contradictions in reported catalytic efficiencies for 1,7-DMDBT desulfurization?

Advanced Research Question
Disparities in catalytic performance (e.g., hydrodesulfurization yields) stem from:

  • Catalyst Design : Support materials (e.g., Al₂O₃ vs. SiO₂) influence active site accessibility. Bimodal mesoporous AlMCM-41 enhances diffusion for bulky 1,7-DMDBT molecules .
  • Reaction Conditions : Elevated H₂ pressure (3–5 MPa) and temperatures (300–350°C) favor C-S bond cleavage but may promote isomerization.
  • Isomer Specificity : Many studies focus on 4,6-DMDBT; 1,7-DMDBT’s steric hindrance requires tailored active sites (e.g., NiMoW trimetallic clusters) .

How do thermodynamic simulations resolve stability contradictions in 1,7-DMDBT under varying thermal regimes?

Advanced Research Question
Density functional theory (DFT) simulations reveal that 1,7-DMDBT’s stability is governed by steric strain between methyl groups and the thiophene ring. Comparative studies with 4,6-DMDBT show higher activation energy barriers for dehydrogenation (ΔG‡ ≈ 180 kJ/mol). Experimental validation via pyrolysis-GC/MS (300–450°C) confirms simulated degradation pathways, reconciling discrepancies between lab and field observations .

What methodological advancements improve oxidative desulfurization (ODS) of refractory 1,7-DMDBT?

Advanced Research Question
Heterogeneous catalysts like polyoxometalate-based ionic liquids (e.g., [C₄mim]₃PMo₁₂O₄₀/SiO₂) achieve near-complete sulfur removal via a two-step mechanism: adsorption onto acidic sites followed by oxidation to sulfones. Catalyst recyclability (>90% efficiency after 7 cycles) is enhanced by optimizing pore structure and active phase dispersion. For 1,7-DMDBT, ultrasonic-assisted ODS reduces reaction time by 50% compared to conventional methods .

How do researchers validate the environmental persistence of 1,7-DMDBT in sedimentary systems?

Advanced Research Question
Stable isotope probing (δ³⁴S and δ¹³C) and sediment core analysis track 1,7-DMDBT’s diagenetic transformation. In anaerobic environments, sulfate-reducing bacteria selectively degrade less-stable isomers, altering isomer ratios. Paired with radiocarbon dating, this approach distinguishes biogenic vs. thermogenic origins, addressing contradictions in depositional environment studies .

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